![molecular formula C13H20IN3S B14864266 N-({[(2,6-dimethylanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B14864266.png)
N-({[(2,6-dimethylanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide is a complex organic compound characterized by its unique structure and properties
Preparation Methods
The synthesis of {(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide typically involves multiple steps. The initial step often includes the preparation of the 2,6-dimethylphenylamine derivative, followed by the introduction of the methylsulfanyl group. The final step involves the formation of the azanium iodide structure through a series of condensation reactions under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
{(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylsulfanyl group, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of {(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to similar compounds, {(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide stands out due to its unique structural features and reactivity. Similar compounds include:
2,6-Dimethylphenylamine derivatives: These compounds share the phenylamine core but differ in their substituents.
Methylsulfanyl derivatives: Compounds with similar sulfur-containing groups but different overall structures.
Azanium iodides: Other azanium iodide compounds with varying substituents and properties. The uniqueness of {(E)-{[(2,6-dimethylphenyl)aminomethylidene}amino]methylidene}dimethylazanium iodide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20IN3S |
|---|---|
Molecular Weight |
377.29 g/mol |
IUPAC Name |
[[(2,6-dimethylanilino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C13H19N3S.HI/c1-10-7-6-8-11(2)12(10)15-13(17-5)14-9-16(3)4;/h6-9H,1-5H3;1H |
InChI Key |
INMJDTDNLSUABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=NC=[N+](C)C)SC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


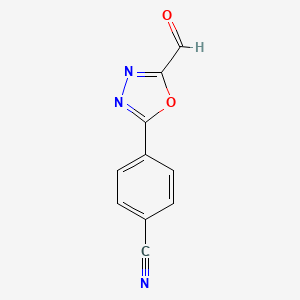

![2-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoic acid](/img/structure/B14864196.png)
![(4S,5R)-7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14864199.png)
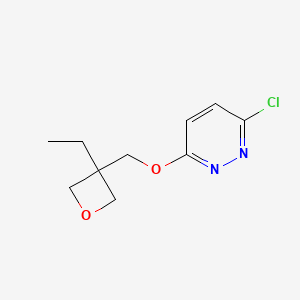
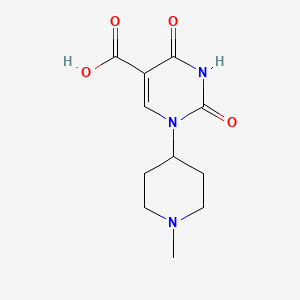
![(1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione](/img/structure/B14864208.png)


![4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine](/img/structure/B14864212.png)
![[2-(Trifluoromethyl)quinolin-5-YL]methylamine](/img/structure/B14864223.png)
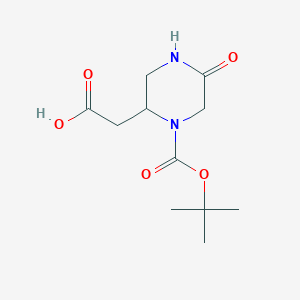
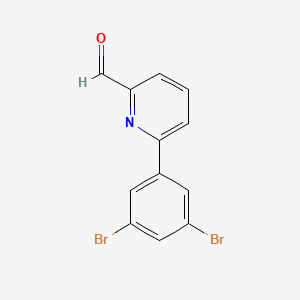
![3-(2-Methoxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14864257.png)
